molecular formula C23H17BrN2O5 B11551735 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate

Cat. No.: B11551735
M. Wt: 481.3 g/mol
InChI Key: APPPYDAHTPIJJP-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)formamido]imino}methyl]phenyl 3-bromobenzoate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxin ring, a formamido group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-yl)formamido]imino}methyl]phenyl 3-bromobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)formamido]imino}methyl]phenyl 3-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxin and benzoate moieties.

    Reduction: Reduced forms of the formamido and benzodioxin groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 4-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-yl)formamido]imino}methyl]phenyl 3-bromobenzoate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug discovery and development .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the benzodioxin ring and formamido group suggests possible applications in the treatment of diseases such as cancer and bacterial infections .

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability .

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-yl)formamido]imino}methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound’s formamido group can form hydrogen bonds with biological macromolecules, while the benzodioxin ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)formamido]imino}methyl]phenyl 3-bromobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H17BrN2O5

Molecular Weight

481.3 g/mol

IUPAC Name

[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C23H17BrN2O5/c24-18-3-1-2-17(12-18)23(28)31-19-7-4-15(5-8-19)14-25-26-22(27)16-6-9-20-21(13-16)30-11-10-29-20/h1-9,12-14H,10-11H2,(H,26,27)/b25-14+

InChI Key

APPPYDAHTPIJJP-AFUMVMLFSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.